Cas no 96797-15-8 (4-iodo-1-(triphenylmethyl)-1H-imidazole)

4-iodo-1-(triphenylmethyl)-1H-imidazole structure
96797-15-8 structure
商品名:4-iodo-1-(triphenylmethyl)-1H-imidazole
CAS番号:96797-15-8
MF:C22H17IN2
メガワット:436.288257360458
MDL:MFCD02179542
CID:61864
PubChem ID:253660165

4-iodo-1-(triphenylmethyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 4-Iodo-1-tritylimidazole
    • 4-Iodo-1-trityl-1H-imidazole
    • 4-Iodo-1-(triphenylmethyl)imidazole
    • N-trityl-4(5)-iodoimidazole
    • 1-trityl-4-iodoimidazole
    • 4-iodo-1-triphenylmethyl-1H-imidazole
    • 4-Iodo-1-trityl-imidazole
    • n1-trityl-4-iodoimidazole
    • N-trityl-4-iodo-imidazole
    • 4-iodo-1-(triphenylmethyl)-1H-imidazole
    • DXJZJYPLPZEYBH-UHFFFAOYSA-N
    • 1H-IMIDAZOLE, 4-IODO-1-(TRIPHENYLMETHYL)-
    • PubChem8995
    • 4-iodo-l-tritylimidazole
    • 4-iodo-l-trityl-1H-imidazole
    • 1-Trityl-4-io
    • 4-Iodo-1-(triphenylmethyl)-1H-imidazole (ACI)
    • 1-(Triphenylmethyl)-4-iodoimidazole
    • 96797-15-8
    • SY004443
    • J-515545
    • BCP17286
    • I0890
    • MFCD02179542
    • CS-W008877
    • AB11334
    • Imidazole, 4-iodo-1-triphenylmethyl-
    • AS-18627
    • DB-001728
    • 4-Iodo-1-trityl-1H-imidazole #
    • (4-Iodo-1H-imidazol-1-yl)triphenylmethane
    • 4-Iodo-1-(triphenylmethyl)-1H-imidazole; 1-(Triphenylmethyl)-4-iodoimidazole; 1-Trityl-4-iodoimidazole; 4-Iodo-1-trityl-1H-imidazole;
    • 4-iodo-1-trityl-1 H-imidazole
    • 4-Iodo-1-trityl-1H-imidazole, AldrichCPR
    • 4-iodo-1-triphenylmethylimidazole
    • DTXSID50347139
    • SCHEMBL314095
    • AKOS000278301
    • 1-(2-benzhydrylphenyl)-4-iodo-imidazole
    • AC-3338
    • MDL: MFCD02179542
    • インチ: 1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
    • InChIKey: DXJZJYPLPZEYBH-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=N1

計算された属性

  • せいみつぶんしりょう: 436.04400
  • どういたいしつりょう: 436.044
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8
  • 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.4
  • ゆうかいてん: 221.0 to 225.0 deg-C
  • ふってん: 509.7°C at 760 mmHg
  • フラッシュポイント: 262℃
  • 屈折率: 1.653
  • PSA: 17.82000
  • LogP: 5.32790

4-iodo-1-(triphenylmethyl)-1H-imidazole セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • 危険物標識: Xi
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
  • リスク用語:R36/37/38

4-iodo-1-(triphenylmethyl)-1H-imidazole 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-iodo-1-(triphenylmethyl)-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A213135-250mg
4-Iodo-1-trityl-1H-imidazole
96797-15-8 97%
250mg
$5.0 2024-04-15
abcr
AB148903-10 g
4-Iodo-1-tritylimidazole, 95%; .
96797-15-8 95%
10g
€99.10 2023-05-09
eNovation Chemicals LLC
K10540-50g
4-Iodo-1-tritylimidazole
96797-15-8 97%
50g
$660 2024-05-24
eNovation Chemicals LLC
D631443-100g
4-Iodo-1-tritylimidazole
96797-15-8 97%
100g
$600 2024-06-05
TRC
I724850-10g
4-Iodo-1-tritylimidazole
96797-15-8
10g
$ 195.00 2022-06-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-0828-250g
4-IODO-1-(TRIPHENYLMETHYL)-1H-IMIDAZOLE
96797-15-8 95%
250g
$400 2023-09-07
Fluorochem
019056-25g
4-Iodo-1-tritylimidazole
96797-15-8 95%
25g
£156.00 2022-02-28
Ambeed
A213135-25g
4-Iodo-1-trityl-1H-imidazole
96797-15-8 97%
25g
$44.0 2024-08-02
Chemenu
CM187183-10g
4-Iodo-1-trityl-1H-imidazole
96797-15-8 95+%
10g
$61 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I97180-5g
4-Iodo-1-(triphenylmethyl)-1H-imidazole
96797-15-8
5g
¥218.0 2021-09-09

4-iodo-1-(triphenylmethyl)-1H-imidazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, 20 °C
リファレンス
Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies
Zou, Yi ; Wang, Fang; Wang, Yan; Sun, Qirui; Hu, Yue; et al, European Journal of Medicinal Chemistry, 2017, 140, 293-304

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  0 °C; 14 h, rt
1.2 Solvents: Water ;  20 min, rt
リファレンス
Preparation of nitrogen-containing heteroaryl compounds as autotaxin inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1.5 h, reflux; cooled
リファレンス
4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists
Wijtmans, Maikel; Celanire, Sylvain; Snip, Erwin; Gillard, Michel R.; Gelens, Edith; et al, Journal of Medicinal Chemistry, 2008, 51(10), 2944-2953

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Potassium triiodide Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ;  36 h, rt
1.3 Reagents: Triethylamine Solvents: Dimethylformamide
リファレンス
Azido and desamino analogs of the marine natural product oroidin
Anders, Lisa; Lindel, Thomas, Zeitschrift fuer Naturforschung, 2023, 78(3-4), 181-187

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  22 h, 20 - 25 °C
リファレンス
Preparation of (2-(1H-imidazol-4-yl)phenyl)methanol
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 16 h, rt
リファレンス
Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  3 h, 70 °C
リファレンス
6,7-heterocyclic fused 5H-pyrrolo[1,2-c]imidazole derivatives and their use as indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TD02) modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, 25 °C
リファレンス
Preparation of substituted 1-benzyl-1H-imidazole derivatives as aldosterone synthase inhibitors
, Japan, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  rt; 1 h, 70 °C
リファレンス
Preparation of imidazo-pyrrolo-pyridinyl derivatives as IDO and TDO inhibitors for the treatment of IDO - and TDO - mediated diseases
, United Kingdom, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, 25 °C
リファレンス
Preparation of aralkyl-imidazoles as aldosterone synthase inhibitors
, Japan, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, 25 °C
リファレンス
Preparation of radioactive halogen-labeled 1-benzyl-1H-imidazole compounds as diagnostic imaging agents
, Japan, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  24 h, rt
リファレンス
Preparation of C12 modified erythromycin macrolides and ketolides having antibacterial activity
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 48 h, rt
1.2 Reagents: Water
リファレンス
Preparation of heteroarylmorpholinyltriazine derivatives for use as kinase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt; 24 h, rt
リファレンス
Imidazoisoindole compound as IDO1 inhibitor, and preparing method and application thereof
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  overnight, rt → 80 °C
リファレンス
Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  48 h, rt
リファレンス
Preparation of macrolide pyridyl substituted erythromycin ketolide analogs as antibiotics
, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  48 h, rt
リファレンス
Preparation of fused imidazole compounds as indoleamine 2,3-dioxygenase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  20 °C
リファレンス
Design and synthesis of indoleamine 2,3- Dioxygenase 1 inhibitors and evaluation of their use as anti-tumor agents
Wen, Hui ; Liu, Yuke; Wang, Shufang; Wang, Ting; Zhang, Gang; et al, Molecules, 2019, 24(11),

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